molecular formula C20H30N4O3S B13140194 3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane 4-methylbenzenesulfonate

3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane 4-methylbenzenesulfonate

Cat. No.: B13140194
M. Wt: 406.5 g/mol
InChI Key: BVRVOZLPVSXSLY-ZLURZNERSA-N
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Description

exo-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate: is a complex organic compound that features a triazole ring fused with a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 4-methylbenzenesulfonate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Bicyclic Octane Structure: The bicyclic octane structure is often prepared via a Diels-Alder reaction, which involves a cycloaddition between a diene and a dienophile.

    Coupling of Triazole and Bicyclic Octane: The triazole ring is then coupled with the bicyclic octane structure using a suitable coupling reagent under controlled conditions.

    Sulfonation: Finally, the compound is sulfonated using methylbenzenesulfonyl chloride in the presence of a base to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl and methyl groups.

    Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl functionalities.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted products with various nucleophiles replacing the sulfonate group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The triazole ring is known for its potential to inhibit various enzymes, making the compound useful in biochemical studies.

Medicine

    Drug Development: The compound’s structure is similar to known pharmacophores, making it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor binding. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane
  • 4-Methylbenzenesulfonate derivatives

Uniqueness

The unique combination of the triazole ring and the bicyclic octane structure in exo-3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[321]octane 4-methylbenzenesulfonate provides distinct chemical and biological properties

Properties

Molecular Formula

C20H30N4O3S

Molecular Weight

406.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;(1S,5R)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H22N4.C7H8O3S/c1-8(2)13-16-15-9(3)17(13)12-6-10-4-5-11(7-12)14-10;1-6-2-4-7(5-3-6)11(8,9)10/h8,10-12,14H,4-7H2,1-3H3;2-5H,1H3,(H,8,9,10)/t10-,11+,12?;

InChI Key

BVRVOZLPVSXSLY-ZLURZNERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=NN=C(N1C2CC3CCC(C2)N3)C(C)C

Origin of Product

United States

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